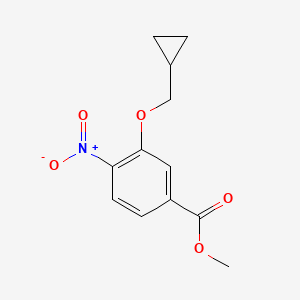![molecular formula C7H9N3OS B2595961 N-[1-(1,2,3-thiadiazol-4-yl)ethyl]prop-2-enamide CAS No. 1935651-96-9](/img/structure/B2595961.png)
N-[1-(1,2,3-thiadiazol-4-yl)ethyl]prop-2-enamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[1-(1,2,3-thiadiazol-4-yl)ethyl]prop-2-enamide is a compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(1,2,3-thiadiazol-4-yl)ethyl]prop-2-enamide typically involves the reaction of 1,2,3-thiadiazole derivatives with appropriate reagents. One common method involves the reaction of 1,2,3-thiadiazole-4-carboxylic acid with ethylamine under acidic conditions to form the corresponding amide. This intermediate is then reacted with propargyl bromide in the presence of a base such as potassium carbonate to yield this compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process can be optimized for higher yields and purity by controlling reaction parameters such as temperature, solvent, and reaction time. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the final product with desired specifications .
化学反应分析
Types of Reactions
N-[1-(1,2,3-thiadiazol-4-yl)ethyl]prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically performed in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually carried out in anhydrous solvents such as tetrahydrofuran or ethanol under inert atmosphere.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Reduced thiadiazole derivatives
Substitution: Substituted thiadiazole derivatives with various functional groups
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its antimicrobial and antifungal properties, showing activity against various bacterial and fungal strains.
Medicine: Explored for its potential as an anticancer agent, with studies indicating cytotoxic effects against certain cancer cell lines.
作用机制
The mechanism of action of N-[1-(1,2,3-thiadiazol-4-yl)ethyl]prop-2-enamide involves its interaction with specific molecular targets and pathways. In biological systems, the compound can inhibit the activity of certain enzymes or proteins, leading to disruption of cellular processes. For example, it may inhibit bacterial enzymes involved in cell wall synthesis, resulting in antimicrobial effects. In cancer cells, it may interfere with signaling pathways that regulate cell proliferation and survival, leading to apoptosis or cell death .
相似化合物的比较
Similar Compounds
- 1,2,3-Thiadiazole-4-carboxylic acid
- 1,2,3-Thiadiazole-4-amine
- 1,3,4-Thiadiazole derivatives
Uniqueness
N-[1-(1,2,3-thiadiazol-4-yl)ethyl]prop-2-enamide stands out due to its unique structural features, which confer specific chemical reactivity and biological activity. The presence of the prop-2-enamide group allows for additional functionalization and derivatization, making it a versatile intermediate for the synthesis of various compounds. Its distinct biological activities, such as antimicrobial and anticancer properties, further highlight its potential in scientific research and industrial applications .
属性
IUPAC Name |
N-[1-(thiadiazol-4-yl)ethyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3OS/c1-3-7(11)8-5(2)6-4-12-10-9-6/h3-5H,1H2,2H3,(H,8,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKJCUTGUJUCLPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CSN=N1)NC(=O)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-benzyl-9-(4-ethylphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/new.no-structure.jpg)
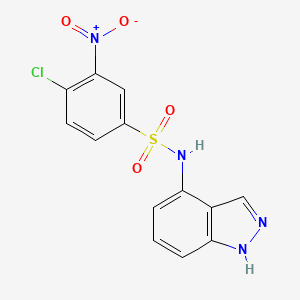
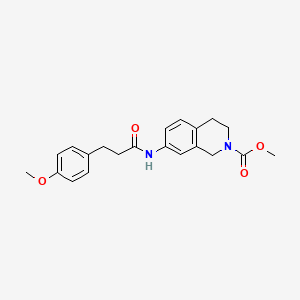
![3-Methyl-2-(1,8,8-trimethyl-2,4-dioxo-3-aza-bicyclo[3.2.1]oct-3-YL)-butyric acid](/img/structure/B2595881.png)
![2-(4-chlorophenoxy)-N-(2-(4-methoxyphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-methylpropanamide](/img/structure/B2595883.png)
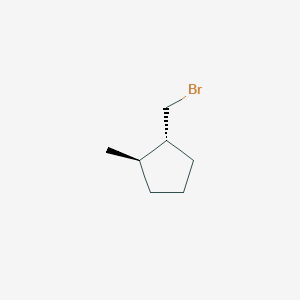
![N-(3-cyano-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2595888.png)
![3-(4-formyl-2-methoxyphenoxy)-N-methyl-N-[2-(piperidin-1-yl)ethyl]propanamide](/img/structure/B2595890.png)
![(2E)-3-(2-chlorophenyl)-N-[(2,5-dimethylfuran-3-yl)methyl]prop-2-enamide](/img/structure/B2595892.png)
![N'-(2-cyclohexyl-2-hydroxyethyl)-N-[4-(trifluoromethyl)phenyl]ethanediamide](/img/structure/B2595894.png)
![8-(2-((3,5-dimethylphenyl)amino)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2595895.png)
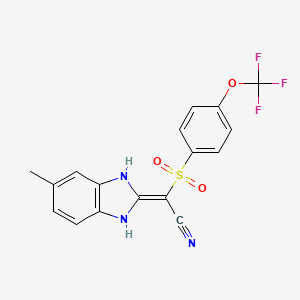
![Methyl 3-(1,3-benzodioxol-5-yl)-3-[(4-methylbenzoyl)amino]propanoate](/img/structure/B2595899.png)
